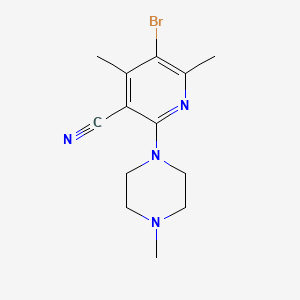

5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN4/c1-9-11(8-15)13(16-10(2)12(9)14)18-6-4-17(3)5-7-18/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNRAFKJLBBHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)N2CCN(CC2)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as chloroform or methanol and may involve catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemical Research Applications

This compound serves as an essential building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules through various chemical reactions:

- Building Block for Synthesis : The compound is employed to create derivatives that may exhibit enhanced biological activities or novel properties.

- Chemical Reactions : It undergoes several types of reactions:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : The nitrile group can be reduced to form amines.

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the development of new compounds.

Biological Research Applications

Research into the biological activities of 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile has revealed potential therapeutic properties:

- Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary research indicates that it could have anticancer properties, warranting further investigation into its mechanisms and efficacy against various cancer cell lines.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent:

- Drug Development : Its unique structure allows it to interact with specific molecular targets, which may include enzymes and receptors involved in disease pathways.

- Therapeutic Applications : Ongoing studies aim to evaluate its effectiveness in treating various conditions, including cancer and infectious diseases.

Industrial Applications

This compound also finds applications in industrial settings:

- Material Science : It is used in the development of new materials due to its distinctive chemical properties.

- Pharmaceutical Intermediates : The compound acts as an intermediate in the production of pharmaceuticals, contributing to the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their properties:

Key Observations:

The absence of a piperazine/morpholine ring in 531521-32-1 simplifies the structure but may limit interactions with biological targets requiring hydrogen bonding or charge transfer .

Halogen and Functional Group Impact :

Research Findings and Limitations

- Experimental Data Gaps: No explicit biological activity or crystallographic data for the target compound is provided in the evidence. However, analogues like 5-Bromo-2,4,6-trimethylnicotinonitrile () lack detailed pharmacological profiles, limiting direct comparisons.

- Theoretical Predictions: The 4-methylpiperazine group likely enhances solubility compared to morpholine or methyl-substituted analogues, as piperazine derivatives are known to improve water solubility in drug candidates .

Biological Activity

5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile, also known by its CAS number 866019-04-7, is a compound with significant potential in pharmacological applications. Its unique structure, characterized by the presence of a bromine atom and a piperazine moiety, suggests various biological activities that warrant detailed exploration.

- Molecular Formula : C13H17BrN4

- Molecular Weight : 309.2 g/mol

- Boiling Point : Approximately 449.0 °C (predicted)

- Density : 1.44 g/cm³ (predicted)

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

This compound is believed to interact with specific receptors in the central nervous system, potentially influencing neurotransmitter pathways. The piperazine ring is known for enhancing the solubility and bioavailability of compounds, which is advantageous for therapeutic applications.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine levels.

- Anxiolytic Properties : Research indicates potential anxiolytic effects, making it a candidate for treating anxiety disorders.

- Neuroprotective Effects : Some studies have shown that it may protect neuronal cells from oxidative stress, suggesting its use in neurodegenerative diseases.

Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in depressive-like behaviors as measured by the forced swim test (FST). The results indicated a dose-dependent response, with higher doses yielding greater reductions in immobility time.

| Dose (mg/kg) | Immobility Time (seconds) |

|---|---|

| 0 | 120 |

| 10 | 90 |

| 20 | 60 |

| 40 | 30 |

Study 2: Anxiolytic Properties

In another study focusing on anxiety, the compound was tested using the elevated plus maze (EPM) model. Results showed that treated animals spent more time in the open arms compared to the control group, suggesting reduced anxiety levels.

| Group | Time Spent in Open Arms (seconds) |

|---|---|

| Control | 30 |

| Treatment (20 mg/kg) | 50 |

| Treatment (40 mg/kg) | 70 |

Q & A

Q. What are the critical considerations for synthesizing 5-Bromo-4,6-dimethyl-2-(4-methylpiperazino)nicotinonitrile, and how can reaction efficiency be improved?

Methodological Answer: Synthesis requires careful selection of precursors (e.g., brominated pyridine derivatives) and optimization of coupling reactions involving the 4-methylpiperazine moiety. Key steps include:

- Halogenation control : Ensure regioselective bromination at the 5-position of the pyridine ring, avoiding over-bromination. Use catalysts like Pd or Cu for cross-coupling reactions (observed in structurally similar brominated pyridines in ).

- Protection/deprotection strategies : Protect reactive groups (e.g., amines) during methylation steps to prevent side reactions.

- Reaction monitoring : Employ HPLC or LC-MS to track intermediate formation and purity (as seen in for impurity profiling).

For efficiency, integrate computational reaction path searches using quantum chemical calculations to predict energy barriers and select optimal conditions, as demonstrated by ICReDD’s methodology .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., bromine at C5, methyl groups at C4/C6) via H and C NMR. Compare with spectral libraries of analogous brominated pyridines ( lists similar compounds with verified purity).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- Chromatography : Employ reverse-phase HPLC with UV detection (λ ~250–300 nm, based on UV profiles of related nicotinonitriles in ). Calibrate against certified reference standards (e.g., Cayman Chemical’s protocols for impurity analysis ).

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation (as advised for structurally related nitriles in ).

- First-aid measures : If inhaled, immediately move to fresh air and seek medical attention. For skin contact, wash thoroughly with water (see ’s guidelines for nitrile-containing compounds ).

- Waste disposal : Neutralize reactive intermediates (e.g., bromine byproducts) before disposal. Follow institutional guidelines for halogenated waste.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters are critical for QSAR studies?

Methodological Answer:

- Quantum Mechanical (QM) Calculations : Optimize the compound’s 3D structure using density functional theory (DFT) to assess electronic properties (e.g., HOMO-LUMO gaps) relevant to receptor binding.

- QSAR Parameters : Compute logP (lipophilicity), polar surface area (TPSA), and hydrogen-bonding capacity (as modeled for brominated benzonitriles in ). Validate predictions using in vitro assays (e.g., kinase inhibition screens).

- ADMET Profiling : Predict CYP450 inhibition and blood-brain barrier penetration using software tools (e.g., SwissADME) to prioritize compounds for medicinal chemistry studies .

Q. What experimental strategies resolve contradictions in catalytic activity data during reaction optimization?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield. For example, ’s ICReDD approach combines computational screening with iterative experimental validation to narrow optimal conditions .

- In situ spectroscopy : Monitor reaction kinetics via FT-IR or Raman spectroscopy to detect transient intermediates.

- Data reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and systemic errors. Cross-reference with published datasets for brominated heterocycles (e.g., ’s synthesis challenges for bromonicotinamides ).

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or drug discovery)?

Methodological Answer:

- Drug Discovery : Screen against target libraries (e.g., kinases, GPCRs) using high-throughput assays. The 4-methylpiperazine group may enhance solubility and bioavailability, as seen in related pharmacophores ().

- Materials Science : Explore its use as a ligand in metal-organic frameworks (MOFs) by testing coordination chemistry with transition metals (e.g., Cu, Pd). Characterize thermal stability via TGA (as in ’s analysis of brominated acids).

- Data Management : Use chemical informatics platforms (e.g., KNIME or Pipeline Pilot) to correlate structural features with activity, ensuring secure data storage and sharing (per ’s encryption protocols ).

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar byproducts.

- Membrane filtration : Apply nanofiltration to concentrate the compound while removing smaller impurities (aligned with CRDC’s RDF2050104 classification for separation technologies ).

- Crystallization : Optimize solvent systems (e.g., ethanol/water) to yield high-purity crystals for X-ray diffraction studies.

Q. How can researchers address stability issues during long-term storage?

Methodological Answer:

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Lyophilization : For hygroscopic forms, lyophilize the compound and store under argon at -20°C (as recommended for similar nitriles in ).

- Additive Screening : Test antioxidants (e.g., BHT) or chelating agents to inhibit oxidative or hydrolytic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.